Diammonium meso-galactarate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

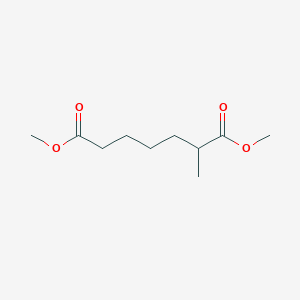

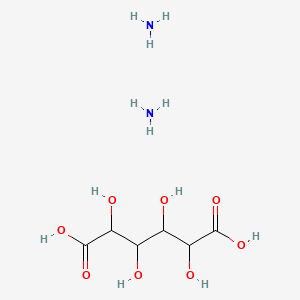

Diammonium meso-galactarate, also known as Ammonium mucate or Ammonium galactarate , is a compound with the molecular formula C6H13NO8 . It is a salt of galactaric acid, which is a symmetrical six-carbon diacid . Galactaric acid can be produced by oxidation of galactose with nitric acid, electrolytic oxidation of d-galacturonate, or microbial conversion of d-galacturonate .

Synthesis Analysis

The synthesis of galactaric acid can be achieved through the bioconversion of d-galacturonic acid . This process has been carried out in small scale cultures, which produce tens of grams of galactaric acid . To obtain larger amounts of biologically produced galactaric acid, the process needed to be scaled up using a readily available technical substrate . Food grade pectin was selected as a readily available source of d-galacturonic acid for conversion to galactaric acid . The process using Trichoderma reesei QM6a Δ gar1 udh can be scaled up from 1 L to 10 and 250 L, replacing pure d-galacturonic acid with commercially available pectin .Molecular Structure Analysis

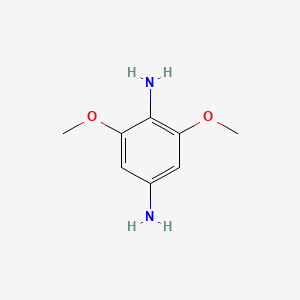

The molecular structure of this compound is represented by the formula C6H13NO8 . Galactaric acid, from which this compound is derived, is a symmetrical six carbon diacid .Chemical Reactions Analysis

The bioconversion of d-galacturonic acid to galactaric acid has been demonstrated to be equally efficient using pectin as it was with d-galacturonic acid . The genetically modified E. coli or T. reesei convert d-galacturonic acid to galactaric acid by the action of a uronate dehydrogenase (UDH), which is expressed in a strain in which normal d-galacturonic acid metabolism has been disrupted .Physical And Chemical Properties Analysis

Galactaric acid, from which this compound is derived, is most soluble at pH values around 4.7 in the presence of ammonium or sodium ions and less soluble in the presence of potassium ions . Its solubility increases with increasing temperature . The molecular weight of this compound is 227.17 .作用机制

未来方向

There is considerable interest in replacing chemicals derived from petroleum with bio-derived chemicals, i.e., chemicals obtained by bioconversion and/or chemical conversion from renewable biological resources, primarily plants . Both galactaric and glucaric acids have been identified as substrates for chemical conversion to adipic acid, furandicarboxylic acid (which is being developed as a substitute for terephthalic acid), and other platform chemicals, including anhydrides, diesters, and diallyls which can be used in the synthesis of higher value products .

属性

| 527-04-8 | |

分子式 |

C6H13NO8 |

分子量 |

227.17 g/mol |

IUPAC 名称 |

azane;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O8.H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);1H3/t1-,2+,3+,4-; |

InChI 键 |

JLIUVUHOBNCPMC-UEXKISHTSA-N |

手性 SMILES |

[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O.N |

SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N.N |

规范 SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N |

| 527-04-8 | |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。